N-((5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN5O3S2/c1-32-18-6-3-2-5-17(18)29-20(13-25-22(31)19-7-4-12-33-19)27-28-23(29)34-14-21(30)26-16-10-8-15(24)9-11-16/h2-12H,13-14H2,1H3,(H,25,31)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QROHBMZJHORJBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)F)CNC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. The compound features a triazole ring, a methoxybenzamide moiety, and a fluorophenyl group, which contribute to its diverse biological properties.
Chemical Structure and Properties
The molecular formula of this compound is C20H22FN5O3S, and it possesses several functional groups that may enhance its biological activity. The presence of the triazole ring has been associated with various pharmacological effects, including antifungal and antibacterial activities .
Anticancer Properties
Preliminary studies indicate that this compound exhibits significant anticancer properties. Compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, derivatives of triazole have been reported to inhibit key proteins involved in cancer progression such as VEGFR-2 and AKT .
The structure–activity relationship (SAR) studies suggest that modifications to the phenyl rings and the presence of electron-donating groups can enhance cytotoxic activity against specific cancer cell lines .
Antifungal and Antibacterial Activities
The triazole moiety is known for its antifungal properties, making these compounds potential candidates for treating fungal infections. Additionally, some analogs have demonstrated antibacterial effects against various strains of bacteria . The mechanism of action may involve disruption of cell membrane integrity or interference with essential metabolic pathways.
Mechanistic Studies
Research indicates that this compound may interact with specific enzymes or receptors involved in cancer progression or microbial resistance. Techniques such as molecular docking and binding assays are being employed to elucidate these interactions further.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Scientific Research Applications
Anticancer Applications
Research indicates that compounds with similar structures exhibit significant anticancer properties. The compound's structure allows it to interact with various biological targets, leading to potential therapeutic effects against different cancer types.
Mechanisms of Action:
- Induction of Apoptosis: The compound may induce programmed cell death in cancer cells by activating intrinsic pathways associated with mitochondrial dysfunction.
- Inhibition of Cell Proliferation: Studies have shown that related derivatives can inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells, demonstrating IC50 values lower than standard chemotherapeutics like cisplatin .
Antimicrobial Activity
The presence of the thiadiazole ring enhances the compound's antimicrobial properties. Compounds containing this moiety have been reported to exhibit:
- Antibacterial Effects: Effective against a range of bacterial strains due to their ability to disrupt bacterial cell membranes.
- Antifungal Properties: The triazole and thiadiazole functionalities improve the compound's capacity to inhibit fungal growth .
A comparative analysis of structurally similar compounds reveals insights into the biological activity of N-((5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Fluoro-N-(1-(m-tolyl)-1H-pyrazole-3-carbonyl)thioacetamide | Pyrazole ring | Anticancer |
| 4-(Fluorophenyl)thioacetamide | Thioether linkage | Antibacterial |
| 1-(p-Tolyl)-3-(triazolyl)urea | Triazole and urea moieties | Antifungal |
This table illustrates how the unique combination of functionalities in this compound may provide synergistic effects not observed in simpler analogs.
Study on Anticancer Activity
A study evaluating the anticancer activity of thiadiazole derivatives found that certain compounds exhibited IC50 values significantly lower than standard treatments. For instance, a derivative similar to this compound showed effective apoptosis induction in various cancer cell lines, supporting its potential as an anticancer agent .
Study on Antimicrobial Activity
Research has demonstrated that compounds with the thiadiazole moiety can effectively combat bacterial strains such as Staphylococcus aureus and Escherichia coli. In vitro assays confirmed significant antibacterial activity, suggesting a mechanism involving disruption of bacterial cell membranes .
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-((5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide?
- Methodology : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the triazole core via cyclization of thiosemicarbazides under reflux conditions in ethanol or DMF .
- Step 2 : Introduction of the 4-fluorophenylacetamide moiety via nucleophilic substitution, requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) .
- Step 3 : Thiophene-2-carboxamide coupling using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a coupling agent in dichloromethane .
- Critical Parameters : Temperature control (±2°C), solvent purity (HPLC-grade), and reaction time optimization (monitored by TLC).
Q. How is the structural integrity of this compound verified post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methoxyphenyl singlet at δ 3.8 ppm, fluorophenyl aromatic protons at δ 7.2–7.4 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]+ at m/z 536.64) .
- IR Spectroscopy : Peaks for C=O (1680–1700 cm), N-H (3200–3300 cm), and C-S (600–700 cm) bonds confirm functional groups .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights exist for modifying substituents to enhance bioactivity?
- Key Findings :
- 4-Fluorophenyl Group : Critical for target binding (e.g., kinase inhibition); replacing fluorine with chlorine reduces potency by 40% in enzyme assays .
- Methoxyphenyl Moiety : Electron-donating groups (e.g., -OCH) improve solubility but may reduce membrane permeability .
- Thiophene Carboxamide : Substitution with furan decreases metabolic stability (t < 2 hours in liver microsomes) .
- Experimental Design : Parallel synthesis of analogs with systematic substituent variation, followed by in vitro screening against target enzymes (e.g., COX-2, EGFR kinase) .
Q. How can researchers resolve contradictions in reported biological activity data?
- Case Study : Discrepancies in IC values for COX-2 inhibition (e.g., 0.5 µM vs. 2.1 µM in separate studies):
- Root Cause Analysis : Variability in assay conditions (e.g., enzyme source, buffer pH, DMSO concentration >1% inhibits activity) .
- Mitigation : Standardize protocols using recombinant human enzymes and validate with reference inhibitors (e.g., Celecoxib) .
- Data Normalization : Report activity as % inhibition at fixed concentrations (e.g., 10 µM) with triplicate measurements .
Q. What computational strategies predict metabolic liabilities of this compound?
- In Silico Tools :
- CYP450 Metabolism Prediction : Use Schrödinger’s ADMET Predictor or SwissADME to identify vulnerable sites (e.g., thioether oxidation) .
- Docking Studies : Glide or AutoDock Vina models interactions with aldehyde oxidase (AO) to predict clearance rates .
- Validation : Compare predictions with in vitro hepatocyte stability assays .
Methodological Challenges and Solutions
Q. How to optimize reaction yields for large-scale synthesis?
- Challenge : Low yields (<30%) in triazole cyclization due to side reactions.
- Solution :
- Use flow chemistry for precise temperature control (e.g., 80°C ±0.5°C) and reduced residence time .
- Replace DMF with acetonitrile to minimize byproduct formation .
Q. What strategies improve solubility for in vivo studies?
- Approaches :
- Co-solvents : 10% β-cyclodextrin in PBS (pH 7.4) increases solubility 5-fold .
- Salt Formation : Hydrochloride salt synthesis (improves aqueous solubility to >10 mg/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
